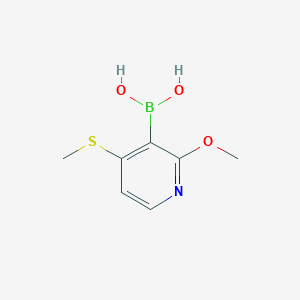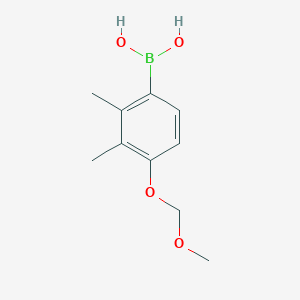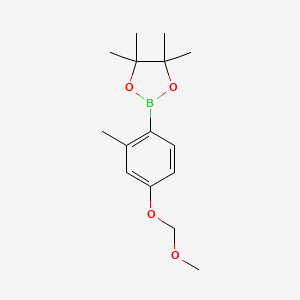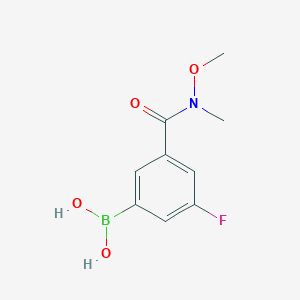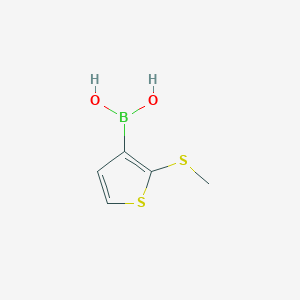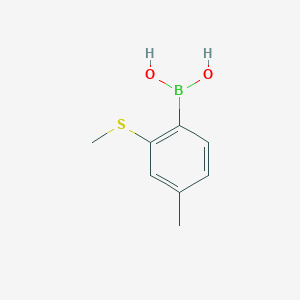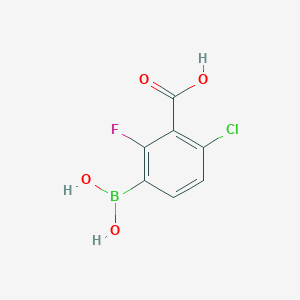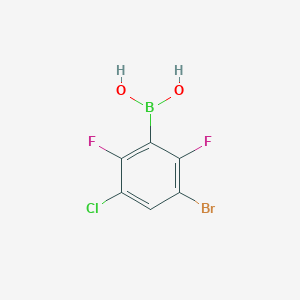
3-Bromo-5-chloro-2,6-difluorophenylboronic acid
Vue d'ensemble
Description
3-Bromo-5-chloro-2,6-difluorophenylboronic acid is a type of organoboron compound that is often used in organic synthesis . It is a valuable building block in the Suzuki–Miyaura coupling reaction . This compound is also used as a substrate in the model reaction of Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular formula of this compound is C6H4BBrF2O2 . The molecular weight of this compound is 236.81 .Chemical Reactions Analysis
This compound is involved in several chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound likely interacts with its targets through the process of transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid or its derivative transfers an organic group to a metal, such as palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is used to form carbon–carbon bonds, a fundamental process in organic synthesis . This can affect various biochemical pathways depending on the specific reactants and products involved.
Result of Action
The molecular and cellular effects of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid’s action would depend on the specific context of its use, such as the other reactants present in a Suzuki–Miyaura coupling reaction . Generally, the result of this reaction is the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction typically requires a base and a palladium catalyst . The reaction may also be affected by the solvent used, the temperature, and the presence of any impurities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-5-chloro-2,6-difluorophenylboronic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals. However, one limitation of using this compound is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Bromo-5-chloro-2,6-difluorophenylboronic acid. One potential application is in the development of new anti-cancer agents. This compound has shown promising results in inhibiting the growth of cancer cells, and further research in this area could lead to the development of new and more effective cancer treatments. Additionally, this compound could be used in the development of new insecticides and herbicides, which could help to address the growing problem of pesticide resistance. Finally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new and more effective drugs.
Applications De Recherche Scientifique
3-Bromo-5-chloro-2,6-difluorophenylboronic acid has been widely used as a building block for the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of anti-cancer agents, anti-inflammatory drugs, and anti-fungal agents. This compound has also been used in the development of herbicides and insecticides.
Safety and Hazards
3-Bromo-5-chloro-2,6-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing vapours, mist, or gas and to ensure adequate ventilation .
Propriétés
IUPAC Name |
(3-bromo-5-chloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBBHWRZTSBHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Br)Cl)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



